![molecular formula C16H20N2O B11738503 2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738503.png)
2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes an ethyl(phenyl)amino group, a methylidene group, and a 4,4-dimethyl-3-oxopentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with ethyl(phenyl)amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(phenyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
- 4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile
- 4,4-Dimethyl-3-oxo-2-(4-methoxybenzyl)pentanenitrile
- 4,4-Dimethyl-3-oxo-2-(4-fluorobenzyl)pentanenitrile
Uniqueness
2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl(phenyl)amino group and the methylidene group allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[(N-ethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C16H20N2O/c1-5-18(14-9-7-6-8-10-14)12-13(11-17)15(19)16(2,3)4/h6-10,12H,5H2,1-4H3 |
InChI Key |
VRQITRYTLRXCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=C(C#N)C(=O)C(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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